Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate
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Overview
Description
Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the functional groups attached to the pyrazole ring.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl (1-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
88563-12-6 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)5-6-4-7(11)10(2)9-6/h4,9H,3,5H2,1-2H3 |
InChI Key |
LKLYTQOBHDIVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(N1)C |
Origin of Product |
United States |
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